(E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine
Description
The compound (E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a chromenopyrazole derivative featuring a fused chromene-pyrazole core, substituted with a phenyl group at position 2, a methyl group at position 8, and a 4-(trifluoromethyl)benzylidene moiety at the imine position. This structure combines aromatic, heterocyclic, and electron-withdrawing substituents, which are critical for modulating physicochemical properties and biological activity.
Properties
IUPAC Name |
(E)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)-1-[4-(trifluoromethyl)phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3O/c1-16-6-5-7-18-14-21-23(29-15-17-10-12-19(13-11-17)25(26,27)28)31(20-8-3-2-4-9-20)30-24(21)32-22(16)18/h2-13,15H,14H2,1H3/b29-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBBXXHQWUOKAU-WKULSOCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a member of the chromeno-pyrazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies and findings.
Synthesis
The synthesis of chromeno-pyrazole derivatives typically involves various methods such as cyclodehydration and condensation reactions. The specific synthetic pathway for this compound includes:
- Formation of Chromone-Pyrazole Dyads : This is achieved through cyclodehydration reactions involving 3-pyrazolyl-substituted 1-(2-hydroxyaryl)propane-1,3-diones.
- Condensation Reactions : The reaction of chromones with hydrazines leads to the formation of pyrazole rings fused to the chromone structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromeno-pyrazole derivatives. For instance:
- Cytotoxicity Studies : The compound has shown promising results against various cancer cell lines. In vitro tests indicated that similar derivatives exhibited IC50 values as low as 0.10 µM against HCT-116 colon cancer cells .
- Mechanism of Action : Molecular docking studies suggest that these compounds may act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .
Antimicrobial Activity
Chromeno-pyrazole derivatives have also been evaluated for their antimicrobial properties:
- Broad Spectrum Efficacy : Research indicates that these compounds exhibit moderate to good antibacterial and antifungal activities against various pathogens .
- Specific Inhibition : Certain derivatives have been shown to inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of chromeno-pyrazole derivatives is influenced by structural modifications:
| Substitution | Biological Activity | Remarks |
|---|---|---|
| Trifluoromethyl | Enhanced anticancer activity | Increases lipophilicity and bioavailability |
| Methyl group | Improved selectivity | Modulates interaction with target proteins |
| Phenyl group | Broadens spectrum of activity | Contributes to π-stacking interactions |
Case Studies
- Antiproliferative Effects : A study demonstrated that a closely related compound exhibited significant antiproliferative effects on multiple cancer cell lines, highlighting the importance of the chromeno-pyrazole scaffold in drug development .
- Molecular Docking Analysis : Computational studies have provided insights into how these compounds interact with target proteins like PI3Kα, revealing potential binding sites and mechanisms that can be exploited for therapeutic purposes .
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the compound (E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine:
Nomenclature and Chemical Identifiers:
- IUPAC Name: (E)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)-1-[4-(trifluoromethyl)phenyl]methanimine.
- Molecular Formula: .
- Molecular Weight: 433.4 .
- CAS Number: 931315-87-6 .
- InChI: InChI=1S/C25H18F3N3O/c1-16-6-5-7-18-14-21-23(29-15-17-10-12-19(13-11-17)25(26,27)28)31(20-8-3-2-4-9-20)30-24(21)32-22(16)18/h2-13,15H,14H2,1H3/b29-15+.
- SMILES: Cc1cccc2c1Oc1nn(-c3ccccc3)c(N=Cc3ccc(C(F)(F)F)cc3)c1C2 .
Classifications and Related Compounds:
- The compound belongs to the chromeno-pyrazole family.
- Pyrazole derivatives, in general, have a wide spectrum of applications in pharmaceuticals, agrochemicals, polymer chemistry, cosmetics, and the food industry . They are also used as ligands in coordination chemistry and metal-catalyzed reactions .
- Pyrazoles are considered promising pharmacophores with therapeutic applications, displaying anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities .
Synthesis of Pyrazoles:
- Various methods exist for synthesizing pyrazole derivatives, utilizing precursors like alkynes, α,β-unsaturated carbonyl compounds, diazo reagents, nitrile imines, diazonium salts, and 1,3-dicarbonyl compounds .
- More recent synthetic methodologies focus on preparing pyrazolines, pyrazolones, and fused-pyrazoles .
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural comparisons include:
Key Observations :
Key Observations :
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, extrapolations can be made from analogs:
*Hypothetical data based on structural analogs; †Predicted using and .
Key Observations :
- The trifluoromethyl group in the target compound likely improves blood-brain barrier penetration compared to non-fluorinated analogs .
- Lower melting points in pyridine-containing analogs () suggest reduced crystallinity, which may influence formulation strategies .
Notes and Limitations
Data Gaps : Direct experimental data (e.g., IC50 values, solubility) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs.
Synthetic Challenges : The chromene ring in the target compound may complicate synthesis compared to simpler pyrazole derivatives, necessitating tailored optimization .
This analysis underscores the importance of the trifluoromethyl and chromenopyrazole motifs in differentiating the target compound from its analogs. Further studies should prioritize experimental validation of its pharmacological profile.
Q & A
Q. What are the standard synthetic routes for (E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine, and how are reaction conditions optimized?
The compound is typically synthesized via condensation reactions between chromenopyrazole derivatives and substituted benzaldehydes. A common method involves refluxing equimolar amounts of the precursor amine (e.g., 8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine) and 4-(trifluoromethyl)benzaldehyde in ethanol with catalytic acetic acid. Reaction optimization includes temperature control (70–80°C), solvent selection (ethanol for solubility), and purification via recrystallization from ethanol or column chromatography. Yield improvements rely on stoichiometric adjustments and exclusion of moisture .
Example Reaction Conditions
| Precursor | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Chromenopyrazole derivative | Ethanol | AcOH | 75 | 82 |
| Substituted benzaldehyde | Toluene | None | 110 | 68 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Essential techniques include:
- ¹H/¹³C NMR : Confirm regiochemistry of the imine bond (E-configuration via coupling constants, e.g., J = 12–16 Hz for trans-olefinic protons) and aromatic substitution patterns .
- ESI–MS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with trifluoromethyl groups .
- IR Spectroscopy : Identify C=N stretching vibrations (~1600–1650 cm⁻¹) and NH/CH stretches .
Q. How is purity assessed, and what challenges arise during recrystallization?
Purity is determined via HPLC (≥95% peak area) and elemental analysis (C, H, N within ±0.3% of theoretical values). Recrystallization challenges include:
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Moisture-sensitive imine bonds require desiccants (silica gel) .
Q. How can researchers validate the E-configuration of the benzylidene moiety?
Use NOESY NMR to confirm spatial absence of proton coupling between the chromenopyrazole NH and benzylidene aromatic protons. X-ray crystallography provides definitive proof .
Advanced Research Questions
Q. How can SHELXL resolve crystallographic disorder in the trifluoromethyl group during structure refinement?
SHELXL’s PART and ISOR commands constrain anisotropic displacement parameters for disordered CF₃ groups. Partial occupancy refinement (e.g., two orientations split 70:30) improves model accuracy. Use SIMU to stabilize geometry .
Example Refinement Table
| Atom | Occupancy | Ueq (Ų) |
|---|---|---|
| F1 | 0.7 | 0.045 |
| F2 | 0.3 | 0.052 |
Q. What strategies address contradictory NMR and MS data, such as unexpected molecular ion fragmentation?
- High-resolution MS distinguishes isotopic clusters (e.g., CF₃ vs. CH₃).
- DEPT-135 NMR resolves overlapping signals from diastereomers or tautomers.
- Tandem MS/MS identifies fragmentation pathways (e.g., imine bond cleavage) .
Q. How do hydrogen-bonding networks influence crystal packing and solubility?
Graph set analysis (e.g., R₂²(8) motifs) reveals NH···N or CH···O interactions. Stronger networks reduce solubility (e.g., logP increases by 0.5 units with additional H-bonds) .
Hydrogen-Bonding Parameters
| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| N–H···O | 2.89 | 156 | R₂²(8) |
| C–H···F | 3.12 | 145 | Undefined |
Q. How should researchers design dose-response studies to evaluate biological activity while minimizing batch variability?
Use a split-plot design with:
- Main plots : Compound batches (n=4).
- Subplots : Concentration gradients (e.g., 0.1–100 µM).
- Replicates : 3 technical replicates per concentration. Statistical analysis (ANOVA with Tukey correction) accounts for batch effects .
Q. What computational methods predict the compound’s pharmacokinetic properties, and how are they validated experimentally?
- ADMET Prediction : SwissADME or pkCSM for logP, CYP450 inhibition.
- MD Simulations : AMBER or GROMACS for membrane permeability.
Validate via Caco-2 assays (Papp > 1 × 10⁻⁶ cm/s indicates absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
